molecular formula C12H13NO3 B7575479 3-[(Cyclopropylformamido)methyl]benzoic acid

3-[(Cyclopropylformamido)methyl]benzoic acid

Cat. No. B7575479
M. Wt: 219.24 g/mol
InChI Key: DVZNDTDPFHJCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclopropylformamido)methyl]benzoic acid, also known as CFM-2, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of non-steroidal anti-inflammatory drugs, which are widely used for their anti-inflammatory, analgesic, and antipyretic effects. CFM-2 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylformamido)methyl]benzoic acid is not fully understood. However, it is believed that 3-[(Cyclopropylformamido)methyl]benzoic acid inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression. 3-[(Cyclopropylformamido)methyl]benzoic acid also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(Cyclopropylformamido)methyl]benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. 3-[(Cyclopropylformamido)methyl]benzoic acid reduces joint inflammation and cartilage destruction in animal models of rheumatoid arthritis and osteoarthritis. 3-[(Cyclopropylformamido)methyl]benzoic acid also reduces the severity of colitis in animal models of inflammatory bowel disease. In addition, 3-[(Cyclopropylformamido)methyl]benzoic acid has been shown to have analgesic and antipyretic effects in animal models of pain and fever.

Advantages and Limitations for Lab Experiments

3-[(Cyclopropylformamido)methyl]benzoic acid is a highly pure compound that is suitable for use in various biological assays. However, 3-[(Cyclopropylformamido)methyl]benzoic acid has limited solubility in aqueous solutions, which may limit its use in certain assays. In addition, 3-[(Cyclopropylformamido)methyl]benzoic acid has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

Future research on 3-[(Cyclopropylformamido)methyl]benzoic acid should focus on its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of 3-[(Cyclopropylformamido)methyl]benzoic acid and to identify potential biomarkers of response to 3-[(Cyclopropylformamido)methyl]benzoic acid therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-[(Cyclopropylformamido)methyl]benzoic acid in humans.

Synthesis Methods

The synthesis of 3-[(Cyclopropylformamido)methyl]benzoic acid is a multi-step process that involves the reaction of cyclopropylamine with 3-bromomethylbenzoic acid followed by the formylation of the resulting compound with a formic acid derivative. The final product is obtained after a series of purification steps, including recrystallization and chromatography. The purity of 3-[(Cyclopropylformamido)methyl]benzoic acid is typically greater than 98%, making it suitable for use in various biological assays.

Scientific Research Applications

3-[(Cyclopropylformamido)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory conditions. In vitro studies have shown that 3-[(Cyclopropylformamido)methyl]benzoic acid inhibits the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in human monocytes and macrophages. In vivo studies have demonstrated that 3-[(Cyclopropylformamido)methyl]benzoic acid reduces joint inflammation and cartilage destruction in animal models of rheumatoid arthritis and osteoarthritis. 3-[(Cyclopropylformamido)methyl]benzoic acid has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

properties

IUPAC Name

3-[(cyclopropanecarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(9-4-5-9)13-7-8-2-1-3-10(6-8)12(15)16/h1-3,6,9H,4-5,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZNDTDPFHJCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylformamido)methyl]benzoic acid

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